molecular formula C8H18Cl2F2N2 B13531678 4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride

4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride

Katalognummer: B13531678
Molekulargewicht: 251.14 g/mol
InChI-Schlüssel: DXIBHSLHLQGDJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride is a chemical compound with the molecular formula C8H18Cl2F2N2.

Vorbereitungsmethoden

The synthesis of 4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride involves several steps. One common synthetic route includes the reaction of azepane with 2,2-difluoroethylamine under specific conditions to form the desired compound. The reaction is typically carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(2,2-Difluoroethyl)azepan-4-aminedihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the difluoroethyl group, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C8H18Cl2F2N2

Molekulargewicht

251.14 g/mol

IUPAC-Name

4-(2,2-difluoroethyl)azepan-4-amine;dihydrochloride

InChI

InChI=1S/C8H16F2N2.2ClH/c9-7(10)6-8(11)2-1-4-12-5-3-8;;/h7,12H,1-6,11H2;2*1H

InChI-Schlüssel

DXIBHSLHLQGDJQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCNC1)(CC(F)F)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.